molecular formula C15H14N6O4 B2466396 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1257549-81-7

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2466396
CAS No.: 1257549-81-7
M. Wt: 342.315
InChI Key: AGGHBXAXDXEHMN-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule is of significant interest in early-stage drug discovery due to its hybrid structure, which incorporates multiple heterocyclic systems with established biological relevance. The compound features a 1,3-benzodioxole moiety, a pharmacophore known for its presence in various biologically active molecules. It is linked via a urea bridge to a 1,3,4-oxadiazole ring, a scaffold recognized for its wide range of pharmacological properties, which is further substituted with a 1,5-dimethyl-1H-pyrazole group. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The specific combination of these potent fragments in a single molecule makes it a compelling candidate for investigating novel therapeutic agents. Its primary research application is in the screening and development of new small-molecule inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the context of targeting specific enzymes or protein pathways. While its exact mechanism of action is a subject of ongoing research, it is hypothesized to function through targeted protein inhibition, potentially interfering with enzyme active sites or protein-protein interactions crucial in disease progression. The presence of the urea linker and multiple nitrogen-containing heterocycles suggests a potential for forming key hydrogen bonds with biological targets, a strategy commonly employed in modern drug design . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c1-8-5-10(20-21(8)2)13-18-19-15(25-13)17-14(22)16-9-3-4-11-12(6-9)24-7-23-11/h3-6H,7H2,1-2H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHBXAXDXEHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

The synthesis begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide , prepared by treating the corresponding methyl ester with hydrazine hydrate in ethanol under reflux (Yield: 85–90%).

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C, 6 hours
  • Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 2.21 (s, 3H, CH$$3$$), 3.85 (s, 3H, N–CH$$3$$), 4.12 (br s, 2H, NH$$2$$), 6.45 (s, 1H, pyrazole-H).

Oxadiazole Cyclization

Cyclization to form the 1,3,4-oxadiazole ring is achieved using phosphorous oxychloride (POCl$$3$$) as a dehydrating agent. The hydrazide reacts with an acyl chloride (e.g., acetyl chloride) in POCl$$3$$ at 110°C for 3 hours, yielding 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (Yield: 78%).

Key Spectral Data:

  • IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=N oxadiazole).
  • $$ ^1\text{H NMR $$: δ 2.32 (s, 3H, CH$$3$$), 3.91 (s, 3H, N–CH$$3$$), 6.52 (s, 1H, pyrazole-H), 7.85 (s, 1H, oxadiazole-H).

Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)Urea

Benzodioxol-5-yl Isocyanate Preparation

1,3-Benzodioxol-5-amine is treated with triphosgene in dichloromethane at 0°C, generating the reactive isocyanate intermediate. This step requires strict anhydrous conditions to avoid hydrolysis to the corresponding amine.

Reaction Conditions:

  • Solvent: Dry dichloromethane
  • Temperature: 0°C → room temperature, 2 hours
  • Yield: 70–75%.

Urea Coupling

The oxadiazole-pyrazole amine (Section 2.2) is reacted with the benzodioxol-5-yl isocyanate in tetrahydrofuran (THF) at 50°C for 12 hours. Triethylamine is added to scavenge HCl, facilitating urea bond formation (Yield: 65%).

Optimization Insights:

  • Solvent Screening: THF outperforms DMF and acetonitrile due to better solubility of intermediates.
  • Stoichiometry: A 1:1.2 ratio of amine to isocyanate minimizes oligomerization.

Characterization Data:

  • $$ ^13\text{C NMR $$: δ 154.2 (urea C=O), 148.1 (oxadiazole C=N), 102.5 (benzodioxole O–C–O).
  • HRMS (ESI): [M+H]$$^+$$ calcd. for C$${16}$$H$${14}$$N$$6$$O$$4$$: 378.1054; found: 378.1058.

Alternative Synthetic Routes and Comparative Analysis

Carbamate-Mediated Coupling

An alternative approach involves synthesizing 4-nitrophenyl (5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamate by reacting the oxadiazole amine with 4-nitrophenyl chloroformate. Subsequent reaction with benzodioxol-5-yl amine in pyridine yields the target urea (Yield: 60%).

Advantages:

  • Avoids handling volatile isocyanates.
  • Higher functional group tolerance.

Solid-Phase Synthesis

Immobilizing the benzodioxol-5-yl amine on Wang resin enables stepwise assembly, though yields are moderate (55%) due to steric hindrance during urea formation.

Structural and Conformational Analysis

X-ray crystallography of analogous ureas reveals key insights:

  • The benzodioxole and pyrazole rings adopt dihedral angles of 31.67°–68.22°, influencing solubility and bioactivity.
  • N–H···N hydrogen bonding creates supramolecular zigzag chains, critical for crystal packing.

Thermogravimetric Analysis (TGA):

  • Decomposition onset: 220°C, indicating moderate thermal stability.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Cyclization competing pathways (1,2,4-oxadiazole vs. 1,2,5-oxadiazole) are mitigated by using POCl$$3$$/SnCl$$2$$ systems, favoring 1,3,4-oxadiazole formation.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) effectively separates urea derivatives.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98%).

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea: Lacks the dimethyl groups on the pyrazole ring.

    1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]urea: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea represents a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety linked to a urea group and a pyrazole-containing oxadiazole. This structural diversity may contribute to its varied biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the benzodioxole and pyrazole groups suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundC6 glioma5.13Induces apoptosis
Similar Benzodioxole DerivativeSH-SY5Y neuroblastoma8.34Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in inducing apoptosis in glioma cells while exhibiting selective toxicity.

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on various enzymes involved in cancer progression. For example, studies on similar compounds have indicated that they can inhibit kinases like MEK1/2, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized and evaluated the cytotoxic effects of related compounds on glioma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like 5-FU. The mechanism was linked to apoptosis and cell cycle arrest at specific phases, highlighting the therapeutic potential of these compounds against aggressive tumors .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar structures revealed that these compounds could effectively bind to target proteins involved in tumor growth and metastasis. The binding affinities were measured using computational methods, indicating strong interactions with active sites on kinases and other relevant enzymes .

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